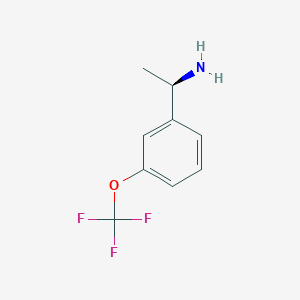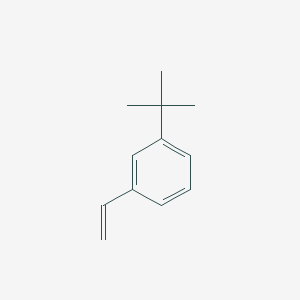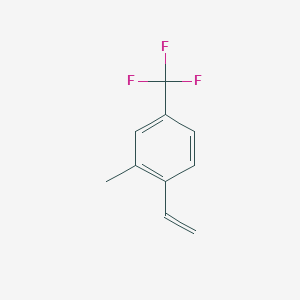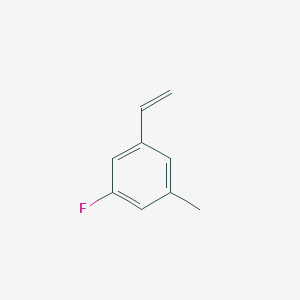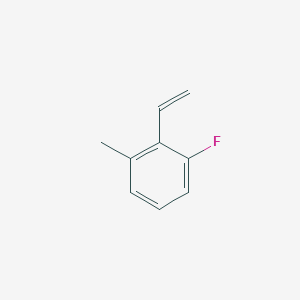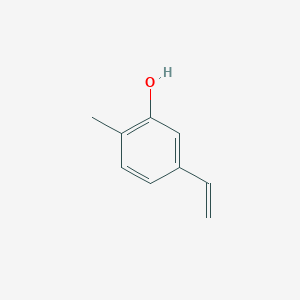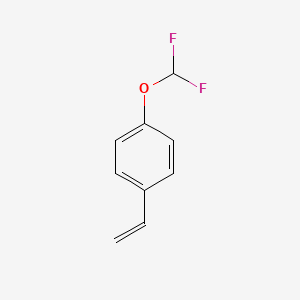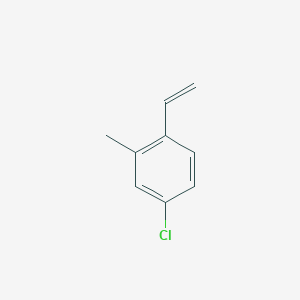
4-Chloro-2-methyl-1-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-1-vinylbenzene is an organic compound with the molecular formula C9H9Cl It is a derivative of styrene, where the benzene ring is substituted with a methyl group at the second position and a chlorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methyl-1-vinylbenzene can be synthesized through several methods. One common approach involves the catalytic dehydration of 4-chlorophenethylalcohol at high temperatures (around 280°C) using a modified aluminum silicate catalyst . Another method involves the condensation of o-methylphenol with chloroacetic acid, followed by chlorination to yield 2-methyl-4-chlorophenoxy sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of organic phase solvents to improve yield and reduce waste. For example, using an organic phase methyl chloroacetate solution as a reaction solvent can replace traditional water phases, leading to higher yields and a more environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1-vinylbenzene undergoes various chemical reactions, including:
Polymerization: It can undergo cationic polymerization using metal chlorides as catalysts, such as SnCl4 and ZnCl2, to produce well-defined polymers.
Common Reagents and Conditions
Oxidation: Vanadium complexes with hydrogen peroxide are commonly used for oxidation reactions.
Polymerization: Metal chlorides like SnCl4 and ZnCl2, in the presence of additives like 2,6-di-tert-butylpyridine, are used for controlled polymerization.
Major Products Formed
Oxidation: Epoxides and other oxygenated products.
Polymerization: Polymers with specific structural properties, such as star-shaped poly(this compound).
Scientific Research Applications
4-Chloro-2-methyl-1-vinylbenzene has several applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis to create specialized polymers with unique properties.
Biology: Potential use in the development of bio-compatible materials.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1-vinylbenzene involves its ability to undergo polymerization and oxidation reactions. The molecular targets and pathways include:
Comparison with Similar Compounds
Similar Compounds
4-Chlorostyrene: Similar structure but lacks the methyl group at the second position.
2-Methylstyrene: Similar structure but lacks the chlorine atom at the fourth position.
Uniqueness
4-Chloro-2-methyl-1-vinylbenzene is unique due to the presence of both a methyl group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This dual substitution allows for specific applications in polymer synthesis and oxidation reactions that are not possible with the unsubstituted or singly substituted compounds.
Properties
IUPAC Name |
4-chloro-1-ethenyl-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVVTRJJQZINNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
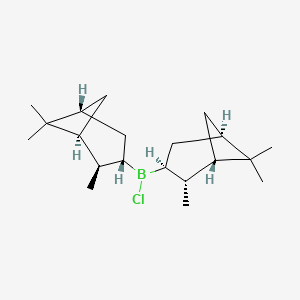
![methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B7891108.png)
![1-Methyl-1'-(tetrahydro-2H-pyran-4-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891119.png)
![1'-Isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891127.png)
![1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891134.png)
![1'-(Cyclopropylsulfonyl)-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891139.png)
![1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891153.png)
